

Application Notes and Protocols: Lixumistat Hydrochloride with Gemcitabine Combination Therapy

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Compound of Interest

Compound Name: *Lixumistat hydrochloride*

Cat. No.: *B15620410*

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Introduction

This document provides a comprehensive overview of the combination therapy protocol involving **lixumistat hydrochloride** and gemcitabine, intended for researchers, scientists, and drug development professionals. **Lixumistat hydrochloride** (IM156) is an investigational small molecule that inhibits oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.^{[1][2]} Gemcitabine is a well-established nucleoside analog that acts as a chemotherapeutic agent by inhibiting DNA synthesis. The combination of these two agents presents a promising strategy in oncology, particularly for cancers like pancreatic ductal adenocarcinoma (PDAC), by targeting both cellular metabolism and proliferation.^{[3][4][5]}

Recent clinical trials have shown encouraging results for this combination, particularly in difficult-to-treat cancers such as advanced pancreatic cancer.^[1] These application notes summarize the available clinical data, outline detailed protocols for preclinical evaluation, and provide insights into the underlying signaling pathways.

Mechanism of Action

Lixumistat targets the metabolic vulnerability of cancer cells that are highly dependent on OXPHOS for energy production.[4] By inhibiting PC1, lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and activation of the energy-sensing LKB1/AMP-activated protein kinase (AMPK) pathway.[6] Gemcitabine, a pro-drug, is intracellularly phosphorylated to its active metabolites which are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis.[7] Gemcitabine has also been shown to activate stress-related signaling pathways, including the JNK/p38 MAPK and Akt/mTOR pathways.

The combination of lixumistat and gemcitabine is hypothesized to exert a synergistic anti-tumor effect. By inhibiting OXPHOS, lixumistat may sensitize cancer cells to the cytotoxic effects of gemcitabine, potentially overcoming mechanisms of chemoresistance.

Data Presentation

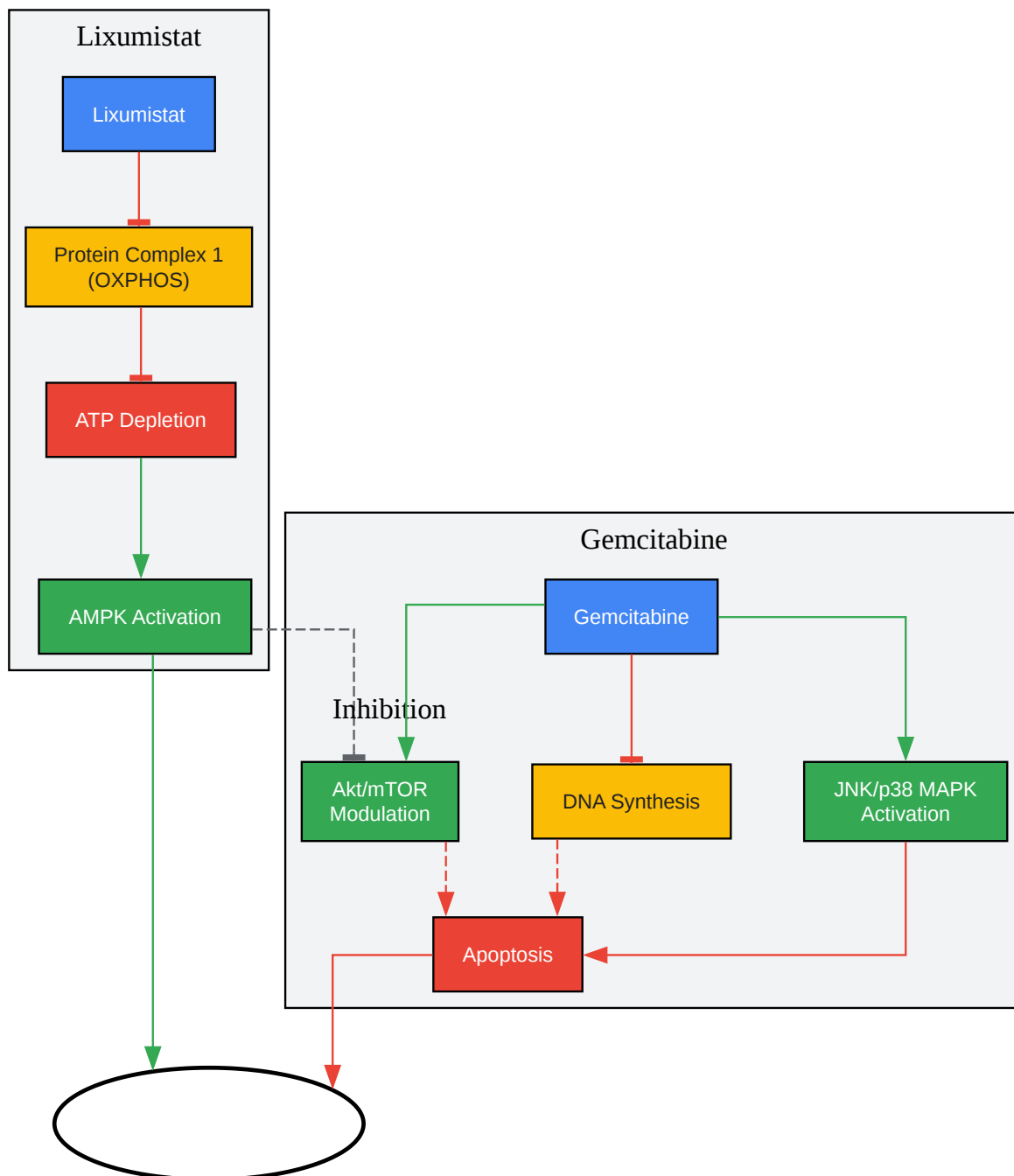
Clinical Trial Data

A phase 1b clinical trial (NCT05497778) evaluated the safety and efficacy of lixumistat in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer. [1][3] The recommended Phase 2 dose (RP2D) for lixumistat in this combination was determined to be 400 mg once daily (QD).[2]

Parameter	Value	Reference
Objective Partial Response (PR)	62.5% (5 out of 8 patients)	[1]
Stable Disease (SD)	37.5% (3 out of 8 patients)	[1]
Disease Control Rate (DCR)	100%	[1][3]
Median Progression-Free Survival (PFS)	9.7 months	[1][3]
Median Overall Survival (OS)	18 months	[1][3]
(Data from response-evaluable patients treated at the RP2D of Lixumistat)		

Signaling Pathways

The combination of lixumistat and gemcitabine impacts multiple critical signaling pathways within cancer cells.



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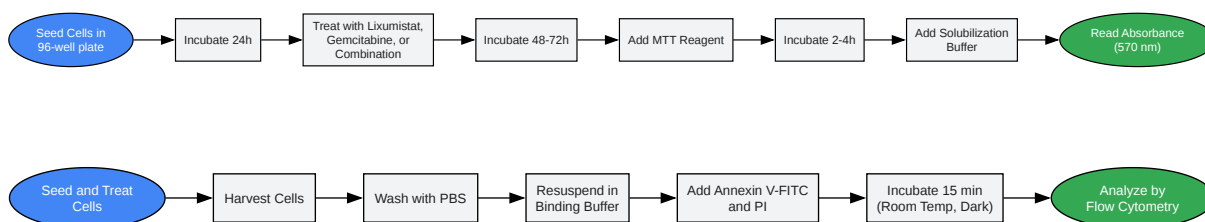
Combined Signaling Pathways of Lixumistat and Gemcitabine.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the combination of lixumistat and gemcitabine in a preclinical setting. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of lixumistat and gemcitabine, alone and in combination.



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